
1-(4-Iodophenyl)-2-(isopropylthio)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Iodophenyl)-2-(isopropylthio)ethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of an iodine atom attached to a phenyl ring, an isopropylthio group, and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodophenyl)-2-(isopropylthio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodoacetophenone and isopropylthiol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A base such as potassium carbonate is used to deprotonate the isopropylthiol, making it a more reactive nucleophile.
Reaction Mechanism: The nucleophilic substitution reaction occurs where the isopropylthiol attacks the carbonyl carbon of 4-iodoacetophenone, leading to the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Iodophenyl)-2-(isopropylthio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Iodophenyl)-2-(isopropylthio)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Iodophenyl)-2-(isopropylthio)ethan-1-one involves its interaction with specific molecular targets. The iodine atom and the isopropylthio group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodoacetophenone: Similar in structure but lacks the isopropylthio group.
1-(4-Bromophenyl)-2-(isopropylthio)ethan-1-one: Similar but with a bromine atom instead of iodine.
1-(4-Chlorophenyl)-2-(isopropylthio)ethan-1-one: Similar but with a chlorine atom instead of iodine.
Uniqueness
1-(4-Iodophenyl)-2-(isopropylthio)ethan-1-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom enhances its potential for use in various chemical reactions and biological applications.
Propriétés
Formule moléculaire |
C11H13IOS |
|---|---|
Poids moléculaire |
320.19 g/mol |
Nom IUPAC |
1-(4-iodophenyl)-2-propan-2-ylsulfanylethanone |
InChI |
InChI=1S/C11H13IOS/c1-8(2)14-7-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 |
Clé InChI |
RGTXMFQHGATYHG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SCC(=O)C1=CC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13482822.png)
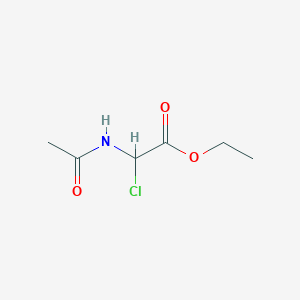
![1-(5-Chloro-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13482827.png)
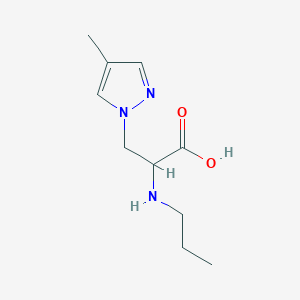
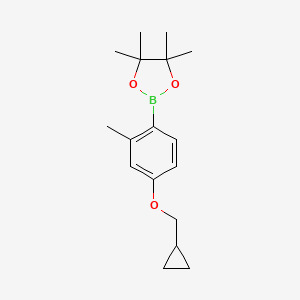
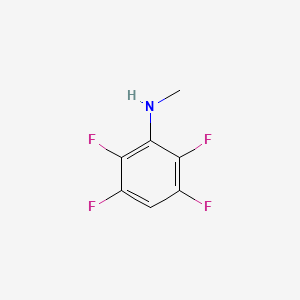
![2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13482842.png)
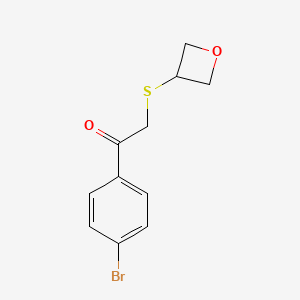
![Methyl[(2-methylmorpholin-2-yl)methyl]amine](/img/structure/B13482853.png)
![Benzyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)carbamate](/img/structure/B13482867.png)


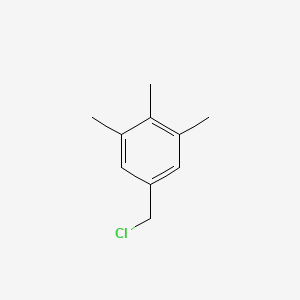
![1-(1-(2-Methoxyethyl)-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine](/img/structure/B13482887.png)
